

A Spectroscopic Guide to 2'-Nitrophenacyl Bromide: Structure, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-2'-nitroacetophenone*

Cat. No.: *B032119*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitrophenacyl bromide, also known as 2-bromo-1-(2-nitrophenyl)ethanone, is a key organic intermediate with significant applications in synthetic chemistry and drug development. Its utility often stems from the reactive α -bromoketone moiety, which allows for facile nucleophilic substitution, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of the nitro group on the phenyl ring further influences its reactivity and provides a handle for additional chemical transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2'-Nitrophenacyl bromide (CAS No. 6851-99-6), including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the raw data but also to provide expert interpretation and insights into how these spectroscopic techniques are synergistically employed to confirm the compound's structure, assess its purity, and predict its chemical behavior. Understanding the nuances of these spectra is paramount for any researcher working with this versatile reagent.

Compound Profile:

Property	Value	Source
Chemical Name	2-bromo-1-(2-nitrophenyl)ethanone	[1]
Synonyms	2'-Nitrophenacyl bromide	[1]
CAS Number	6851-99-6	[1]
Molecular Formula	C ₈ H ₆ BrNO ₃	[1]
Molecular Weight	244.04 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	55-57 °C (lit.)	[1]

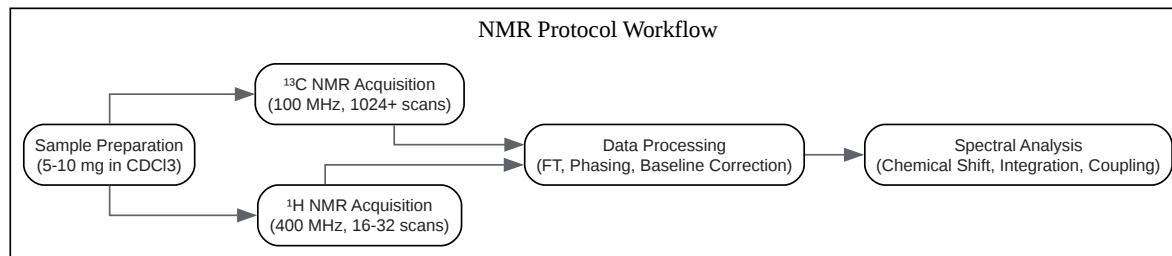
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2'-Nitrophenacyl bromide, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, allowing for the precise assignment of each proton and carbon atom.

Experimental Protocol: NMR Analysis

A robust NMR protocol is crucial for obtaining high-quality, reproducible data. The following outlines a standard procedure for the analysis of 2'-Nitrophenacyl bromide.

Sample Preparation:


- Accurately weigh approximately 5-10 mg of 2'-Nitrophenacyl bromide.
- Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which generally does not interfere with the signals of the analyte.

- Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: A standard range of -2 to 12 ppm is appropriate.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide a spectrum with single lines for each carbon.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: A standard range of 0 to 220 ppm.

The causality behind these choices lies in balancing signal acquisition time with spectral quality. For ^1H NMR, a sufficient number of scans averages out random noise, while the relaxation delay allows for the complete relaxation of protons between pulses, ensuring accurate integration. For ^{13}C NMR, the necessity for a greater number of scans is a direct consequence of the low natural abundance of the ^{13}C isotope (~1.1%).

[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of 2'-Nitrophenacyl bromide is characterized by two distinct regions: the aromatic region (7.5-8.2 ppm) and the aliphatic region (around 4.3 ppm).

Summary of ¹H NMR Data:

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J) (Hz)
8.21	Doublet of doublets (dd)	1H	Ar-H	J = 8.1, 1.2
7.79	Triplet of doublets (td)	1H	Ar-H	J = 7.5, 1.3
7.68	Triplet of doublets (ddd)	1H	Ar-H	J = 8.1, 7.5, 1.6
7.50	Doublet of doublets (dd)	1H	Ar-H	J = 7.5, 1.6
4.30	Singlet (s)	2H	-CH ₂ Br	N/A

Data sourced from ChemicalBook.[\[2\]](#)

Expert Interpretation:

- Aromatic Region (7.50-8.21 ppm): The four protons on the phenyl ring appear as distinct multiplets, a direct consequence of the ortho-disubstitution pattern which renders all four aromatic protons chemically non-equivalent. The downfield shift of these protons is due to the deshielding effects of the aromatic ring current, the electron-withdrawing nitro group, and the carbonyl group. The specific splitting patterns (dd, td, ddd) arise from coupling to neighboring protons, and the coupling constants are typical for ortho and meta relationships in a benzene ring.
- Aliphatic Region (4.30 ppm): A sharp singlet integrating to two protons is observed at 4.30 ppm. This signal is characteristic of the methylene protons (-CH₂-) adjacent to both a carbonyl group and a bromine atom. The significant downfield shift from a typical alkane proton is due to the strong deshielding effect of these two electron-withdrawing functionalities. The absence of splitting (singlet) indicates that there are no adjacent protons, which is consistent with the proposed structure.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Summary of ¹³C NMR Data:

Chemical Shift (δ) (ppm)	Assignment
194.3	C=O (Ketone)
145.4	Ar-C (C-NO ₂)
134.9	Ar-C (C-C=O)
134.8	Ar-CH
131.3	Ar-CH
129.1	Ar-CH
124.5	Ar-CH
33.9	-CH ₂ Br

Data sourced from ChemicalBook.[2]

Expert Interpretation:

- Carbonyl Carbon (194.3 ppm): The signal at the lowest field (most deshielded) is characteristic of a ketone carbonyl carbon.[2] Its position is influenced by conjugation with the aromatic ring.
- Aromatic Carbons (124.5-145.4 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six different carbon environments in the phenyl ring. The carbon bearing the nitro group (C-NO₂) is the most deshielded of the aromatic carbons at 145.4 ppm due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the acetyl group (C-C=O) appears at 134.9 ppm. The remaining four signals correspond to the protonated aromatic carbons.
- Aliphatic Carbon (33.9 ppm): The most upfield signal at 33.9 ppm is assigned to the methylene carbon (-CH₂Br). Its chemical shift is significantly influenced by the attached bromine atom and the adjacent carbonyl group.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 2'-Nitrophenacyl bromide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to infrared radiation in the typical analysis range.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

- Spectrometer: A standard FTIR spectrometer.
- Scan Range: Typically 4000-400 cm^{-1} .
- Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
- Resolution: 4 cm^{-1} is a common and sufficient resolution for routine analysis.

This self-validating system ensures that any observed absorption bands are attributable to the analyte, as KBr itself has no interfering absorptions in the mid-IR region.

FTIR Spectral Data & Interpretation

While a specific experimental spectrum for 2'-Nitrophenacyl bromide is not readily available in public databases, the expected characteristic absorption bands can be predicted based on its functional groups.

Predicted Characteristic FTIR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~1700	Strong	C=O Stretch (Aryl Ketone)
~1525 & ~1350	Strong	Asymmetric & Symmetric NO ₂ Stretch
~1600, ~1475	Medium-Weak	Aromatic C=C Bending
~1200	Medium	C-N Stretch
~650	Medium-Strong	C-Br Stretch

Expert Interpretation:

- C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is expected for the carbonyl group of the aryl ketone. Conjugation with the aromatic ring typically lowers this frequency slightly compared to a simple aliphatic ketone.
- NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of both of these bands is a strong indicator of the nitro functionality.
- Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while C=C in-ring bending vibrations will appear in the 1600-1475 cm⁻¹ region.
- C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 650 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Method (Electron Ionization - EI):

- A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- The molecular ion and any fragment ions formed are accelerated and separated by the mass analyzer based on their m/z ratio.

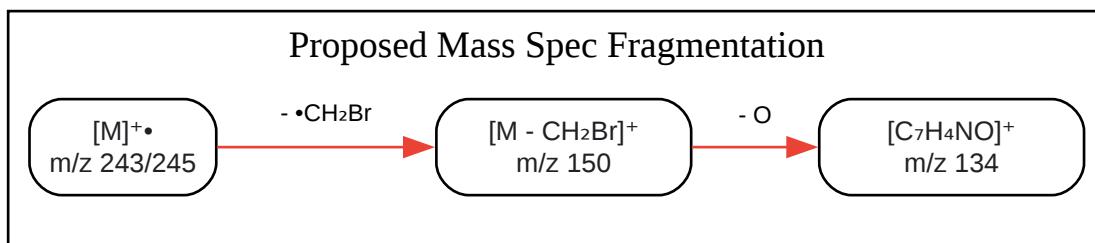
The choice of electron ionization is common for relatively small, volatile organic molecules as it reliably produces a molecular ion and a rich fragmentation pattern that can be used for structural elucidation.

Mass Spectrometry Data & Interpretation

Summary of Key Mass Spectrometry Data:

m/z	Interpretation
243/245	Molecular Ion Peak [$M^{+\bullet}$] (Isotopic pattern for Br)
150	[$M - \text{CH}_2\text{Br}$] ⁺
134	[$M - \text{CH}_2\text{Br} - \text{O}$] ⁺ or [$\text{C}_7\text{H}_4\text{NO}$] ⁺

Data sourced from PubChem.[\[3\]](#)


Expert Interpretation:

- Molecular Ion Peak (m/z 243/245): The presence of a pair of peaks of nearly equal intensity, separated by two mass units, is the hallmark of a compound containing one bromine atom

(due to the natural isotopic abundance of ^{79}Br and ^{81}Br). This provides definitive confirmation of the molecular formula and weight of 2'-Nitrophenacyl bromide.

- Major Fragment Ions:

- m/z 150: This prominent fragment corresponds to the loss of the bromomethyl radical ($\cdot\text{CH}_2\text{Br}$) from the molecular ion. This fragmentation is driven by the formation of the stable 2-nitrobenzoyl cation.
- m/z 134: This fragment can arise from the further loss of an oxygen atom from the m/z 150 ion, or through a rearrangement and fragmentation process.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for 2'-Nitrophenacyl bromide.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 2'-Nitrophenacyl bromide demonstrates the power of a multi-technique approach for the unambiguous characterization of organic compounds.

- NMR spectroscopy provides the detailed carbon-hydrogen framework, confirming the connectivity of the atoms and the ortho-substitution pattern of the phenyl ring.
- FTIR spectroscopy confirms the presence of the key functional groups: the ketone, the nitro group, and the carbon-bromine bond.

- Mass spectrometry definitively establishes the molecular weight and the presence of a bromine atom through the characteristic isotopic pattern of the molecular ion. The fragmentation pattern further supports the proposed structure.

For researchers, scientists, and drug development professionals, a thorough understanding and application of these analytical techniques are indispensable. They form a self-validating system that ensures the identity, purity, and structural integrity of critical reagents like 2'-Nitrophenacyl bromide, thereby underpinning the reliability and reproducibility of subsequent synthetic endeavors.

References

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244025, **2-Bromo-2'-nitroacetophenone**. Retrieved from [\[Link\]](#)

[4] NIST. (n.d.). p-Nitrophenacyl bromide. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-2 -nitroacetophenone 99 6851-99-6 [sigmaaldrich.com]
- 2. 2-Bromo-2'-nitroacetophenone CAS#: 6851-99-6 [m.chemicalbook.com]
- 3. 2-Bromo-2'-nitroacetophenone | C8H6BrNO3 | CID 244025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- To cite this document: BenchChem. [A Spectroscopic Guide to 2'-Nitrophenacyl Bromide: Structure, Purity, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032119#spectral-data-nmr-ftir-mass-spec-of-2-nitrophenacyl-bromide\]](https://www.benchchem.com/product/b032119#spectral-data-nmr-ftir-mass-spec-of-2-nitrophenacyl-bromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com